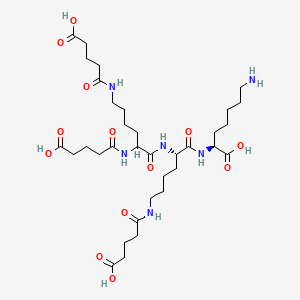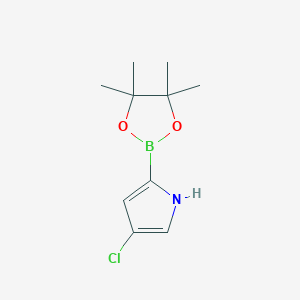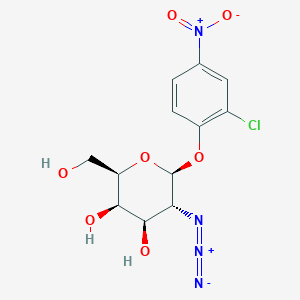
5,5'-((6-(((S)-1-(((S)-6-Amino-1-carboxyhexyl)amino)-6-(4-carboxybutanamido)-1-oxohexan-2-yl)amino)-6-oxohexane-1,5-diyl)bis(azanediyl))bis(5-oxopentanoic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-((6-(((S)-1-(((S)-6-Amino-1-carboxyhexyl)amino)-6-(4-carboxybutanamido)-1-oxohexan-2-yl)amino)-6-oxohexane-1,5-diyl)bis(azanediyl))bis(5-oxopentanoic acid) is a complex organic compound that features multiple functional groups, including amino, carboxyl, and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route would depend on the desired configuration and purity of the final product. Common reagents might include protecting agents like Boc (tert-butoxycarbonyl) for amino groups, coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and deprotecting agents like TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of automated synthesizers, large-scale reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amino groups could yield nitro derivatives, while reduction of the carbonyl groups could yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound could be used as a probe to study enzyme-substrate interactions, given its multiple reactive sites. It could also serve as a ligand in the study of protein-ligand interactions.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its multiple functional groups could allow it to interact with various biological targets, making it a potential lead compound in drug discovery.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its multiple reactive sites.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, as a drug candidate, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5,5’-((6-(((S)-1-(((S)-6-Amino-1-carboxyhexyl)amino)-6-(4-carboxybutanamido)-1-oxohexan-2-yl)amino)-6-oxohexane-1,5-diyl)bis(azanediyl))bis(5-oxopentanoic acid)
- 5,5’-((6-(((S)-1-(((S)-6-Amino-1-carboxyhexyl)amino)-6-(4-carboxybutanamido)-1-oxohexan-2-yl)amino)-6-oxohexane-1,5-diyl)bis(azanediyl))bis(5-oxopentanoic acid)
Uniqueness
The uniqueness of this compound lies in its specific configuration and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C34H58N6O13 |
|---|---|
Molecular Weight |
758.9 g/mol |
IUPAC Name |
(2S)-7-amino-2-[[(2S)-2-[2,6-bis(4-carboxybutanoylamino)hexanoylamino]-6-(4-carboxybutanoylamino)hexanoyl]amino]heptanoic acid |
InChI |
InChI=1S/C34H58N6O13/c35-20-5-1-2-13-25(34(52)53)40-33(51)24(12-4-7-22-37-27(42)15-9-18-30(46)47)39-32(50)23(38-28(43)16-10-19-31(48)49)11-3-6-21-36-26(41)14-8-17-29(44)45/h23-25H,1-22,35H2,(H,36,41)(H,37,42)(H,38,43)(H,39,50)(H,40,51)(H,44,45)(H,46,47)(H,48,49)(H,52,53)/t23?,24-,25-/m0/s1 |
InChI Key |
OXIRSTIOIDXXHG-DJHGOXGWSA-N |
Isomeric SMILES |
C(CC[C@@H](C(=O)O)NC(=O)[C@H](CCCCNC(=O)CCCC(=O)O)NC(=O)C(CCCCNC(=O)CCCC(=O)O)NC(=O)CCCC(=O)O)CCN |
Canonical SMILES |
C(CCC(C(=O)O)NC(=O)C(CCCCNC(=O)CCCC(=O)O)NC(=O)C(CCCCNC(=O)CCCC(=O)O)NC(=O)CCCC(=O)O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethoxy-3-[4-[(3-propan-2-yloxyphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13847872.png)

![sodium;2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13847878.png)
![2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13847885.png)


![5-Bromo-6-[(4-ethylmorpholin-3-yl)methoxy]pyridine-3-sulfonamide](/img/structure/B13847903.png)

![(2Z)-N-[(1R)-3-[[3-methyl-1-[(3S,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide](/img/structure/B13847906.png)

![2-(5-Bromopyridin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13847925.png)
![Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide](/img/structure/B13847947.png)


